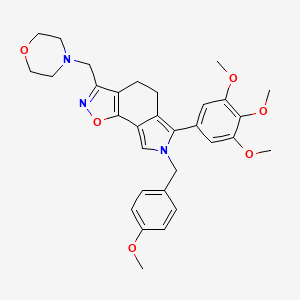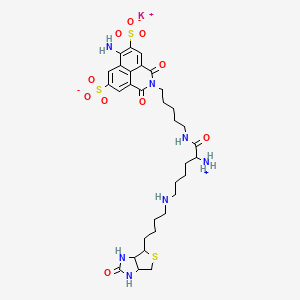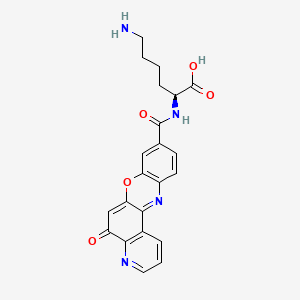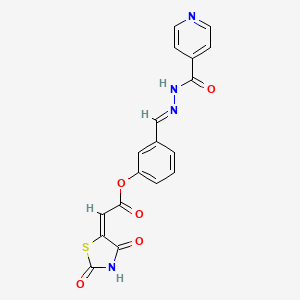
Licofelone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licofelone-d4 is a deuterated form of licofelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of licofelone. Licofelone itself is known for its analgesic and anti-inflammatory properties, making it a potential therapeutic agent for conditions such as osteoarthritis and other inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of licofelone-d4 involves the incorporation of deuterium atoms into the licofelone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Licofelone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Licofelone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of licofelone.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the pharmacokinetics and pharmacodynamics of licofelone.
Medicine: Utilized in preclinical studies to evaluate the therapeutic potential of licofelone in treating inflammatory diseases and pain management.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of licofelone
Mecanismo De Acción
Licofelone-d4, like licofelone, exerts its effects by inhibiting both cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, leading to decreased inflammation and pain. The molecular targets include arachidonate 5-lipoxygenase and prostaglandin G/H synthase 2, which are key enzymes in the inflammatory pathway .
Comparación Con Compuestos Similares
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase but not lipoxygenase.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for pain and inflammation.
Uniqueness of Licofelone-d4
This compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. Additionally, the incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic studies .
Propiedades
Fórmula molecular |
C23H22ClNO2 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
2-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i8D,9D,10D,11D |
Clave InChI |
UAWXGRJVZSAUSZ-OCFVFILASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=C(N3CC(CC3=C2C4=CC=CC=C4)(C)C)CC(=O)O)[2H])[2H])Cl)[2H] |
SMILES canónico |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)

